molecular formula C16H10ClNO4S B7757885 2-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoic acid

2-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoic acid

Cat. No.: B7757885
M. Wt: 347.8 g/mol
InChI Key: VANJLLOQEBTIKR-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety, a cyano group, and a sulfonyl group attached to a chlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoic acid typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzene sulfonyl chloride with a cyanoacetic acid derivative under basic conditions to form the intermediate compound. This intermediate is then subjected to a Knoevenagel condensation reaction with a benzoic acid derivative to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

2-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoic acid involves its interaction with specific molecular targets. The cyano group and sulfonyl group can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-(2-chlorophenyl)-1-cyanoethenyl]benzoic acid
  • 2-[(E)-2-(4-bromophenyl)sulfonyl-2-cyanoethenyl]benzoic acid
  • 2-[(E)-2-(4-methylphenyl)sulfonyl-2-cyanoethenyl]benzoic acid

Uniqueness

2-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoic acid is unique due to the presence of the chlorophenyl sulfonyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO4S/c17-12-5-7-13(8-6-12)23(21,22)14(10-18)9-11-3-1-2-4-15(11)16(19)20/h1-9H,(H,19,20)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANJLLOQEBTIKR-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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